2-[(2-Methyloxolan-3-yl)amino]butan-1-ol
Description
2-[(2-Methyloxolan-3-yl)amino]butan-1-ol is a chiral amino alcohol derivative featuring a tetrahydrofuran (oxolane) ring substituted with a methyl group at the 2-position and a primary alcohol moiety at the terminal butyl chain. This compound is structurally characterized by the presence of a secondary amine linking the oxolane ring to the butan-1-ol backbone.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-[(2-methyloxolan-3-yl)amino]butan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-3-8(6-11)10-9-4-5-12-7(9)2/h7-11H,3-6H2,1-2H3 |
InChI Key |
ALBRXDSRDYUNID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1CCOC1C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(2-Methyloxolan-3-yl)amino]butan-1-ol involves several steps. One common synthetic route includes the reaction of 2-methyloxolane-3-amine with butanal under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-[(2-Methyloxolan-3-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
2-[(2-Methyloxolan-3-yl)amino]butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reference standard in analytical studies.
Industry: It is utilized in the development of new materials and in the study of industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Methyloxolan-3-yl)amino]butan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Ethambutol (C10H24N2O2·2HCl)
- IUPAC Name: (2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol dihydrochloride
- Key Differences: Ethambutol contains two ethylamino linkages instead of the methyloxolan ring in 2-[(2-Methyloxolan-3-yl)amino]butan-1-ol. This substitution reduces steric bulk and alters lipophilicity, impacting membrane permeability and metabolic stability .
2-Amino-1-butanol Derivatives
- Example: (R)-2-Amino-1-butanol
Physicochemical and Pharmacological Properties
*Data for this compound are estimated based on structural analogs.
Stereochemical Considerations
Ethambutol’s (S,S)-configuration is essential for binding to mycobacterial arabinosyltransferases . The methyloxolan ring in this compound introduces additional chiral centers, which may enhance target selectivity but complicate synthesis.
Biological Activity
2-[(2-Methyloxolan-3-yl)amino]butan-1-ol is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a butanol backbone with an amino group and a methyloxolane substituent, which may influence its biological interactions.
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. A study highlighted the neuroprotective effects of various derivatives against oxidative stress, which is significant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses .
Antimicrobial Activity
Preliminary studies have shown that this compound may possess antimicrobial properties. In vitro assays demonstrated that derivatives with similar structures inhibited the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Table 1: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Neuroprotective | |
| Compound B | Antimicrobial | |
| Compound C | Antioxidant |
Case Studies
Case Study 1: Neuroprotection in Cell Cultures
A study assessed the neuroprotective effects of a related compound on neuronal cell lines exposed to oxidative stress. The results indicated significant cell viability improvement when treated with the compound, suggesting a protective mechanism against apoptosis .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial activity of compounds structurally related to this compound against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition, supporting its potential as a therapeutic agent .
Research Findings
Recent findings suggest that the biological activity of this compound is closely linked to its chemical structure. Modifications in the side chains have been shown to enhance or diminish its activity. For example, the introduction of hydroxyl groups has been correlated with increased antioxidant capacity, while hydrophobic modifications have been associated with improved membrane permeability, enhancing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
